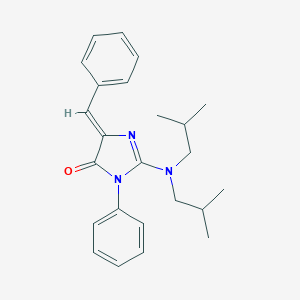
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BISA, is a novel imidazoline compound that has gained significant attention in recent years due to its potential applications in scientific research. BISA is a synthetic compound that is widely used in the field of medicinal chemistry, where it is used to study the biochemical and physiological effects of imidazoline compounds on the human body.
作用機序
The mechanism of action of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the binding of this compound to imidazoline receptors, which are located in various tissues throughout the body. This compound acts as an agonist for these receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes. This compound has been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of blood pressure, insulin secretion, and the modulation of neurotransmitter release. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high affinity for imidazoline receptors, which makes it a useful tool for studying the physiological effects of imidazoline compounds. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, including the development of new synthetic methods for producing this compound, the optimization of this compound's pharmacological properties, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(diisobutylamino) ethylamine with benzaldehyde to form the imine intermediate, which is then reduced with sodium borohydride to yield this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for larger quantities.
科学的研究の応用
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and other physiological processes. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C24H29N3O |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-2-[bis(2-methylpropyl)amino]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-18(2)16-26(17-19(3)4)24-25-22(15-20-11-7-5-8-12-20)23(28)27(24)21-13-9-6-10-14-21/h5-15,18-19H,16-17H2,1-4H3/b22-15- |
InChIキー |
LQJXTCDWLHHGGC-JCMHNJIXSA-N |
異性体SMILES |
CC(C)CN(CC(C)C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
